molecular formula C22H18N2O3 B14166037 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate CAS No. 848730-41-6

2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate

Katalognummer: B14166037
CAS-Nummer: 848730-41-6
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: RLZHXNXRBZKKPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

848730-41-6

Molekularformel

C22H18N2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-[4-(2-ethoxyphenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C22H18N2O3/c1-2-26-19-13-7-8-14-20(19)27-22-15-9-3-5-11-17(15)23-21(24-22)16-10-4-6-12-18(16)25/h3-14,25H,2H2,1H3

InChI-Schlüssel

RLZHXNXRBZKKPE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Löslichkeit

0.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.